![molecular formula C21H21F3N2 B14221883 2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole CAS No. 827016-75-1](/img/structure/B14221883.png)
2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole is a complex organic compound that features an indole core structure. The indole nucleus is a significant scaffold in medicinal chemistry due to its presence in various bioactive molecules. The compound also contains a trifluoromethyl group, which is known to enhance the biological activity and metabolic stability of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole typically involves multiple stepsThe reaction conditions often require the use of strong acids like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Catalytic hydrogenation can be used to reduce specific functional groups within the molecule.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can lead to the formation of amines .
Scientific Research Applications
2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to various receptors, while the trifluoromethyl group enhances its biological activity. The compound can modulate signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but lacks the indole nucleus.
3-(Trifluoromethyl)phenyl derivatives: Similar in structure but may have different biological activities due to variations in the core scaffold.
Uniqueness
The uniqueness of 2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole lies in its combination of the indole nucleus and the trifluoromethyl group, which together confer enhanced biological activity and metabolic stability. This makes it a valuable compound in medicinal chemistry and drug development .
Properties
CAS No. |
827016-75-1 |
|---|---|
Molecular Formula |
C21H21F3N2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[[4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C21H21F3N2/c22-21(23,24)18-6-3-5-16(12-18)15-8-10-26(11-9-15)14-19-13-17-4-1-2-7-20(17)25-19/h1-7,12-13,15,25H,8-11,14H2 |
InChI Key |
MUUJRAIZTZDVHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC(=CC=C2)C(F)(F)F)CC3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


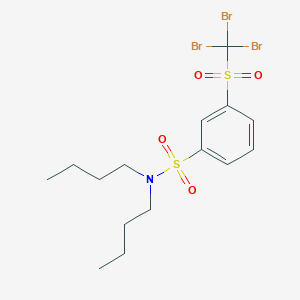
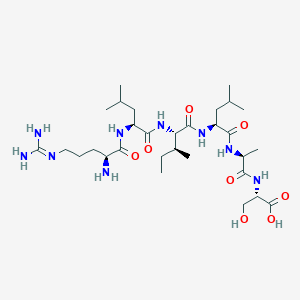
![5-[2-(2-Fluorophenoxy)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14221814.png)
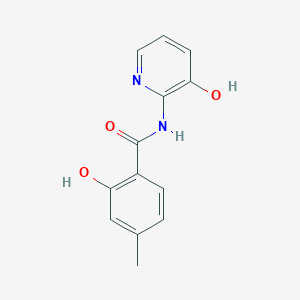

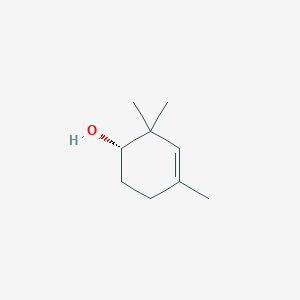
![N'-[5-(4-Bromobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B14221835.png)
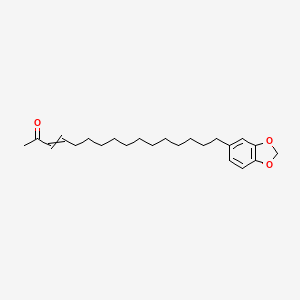
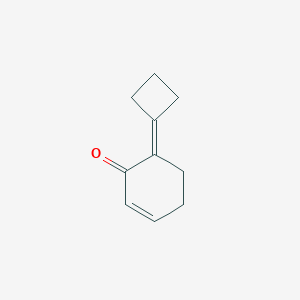
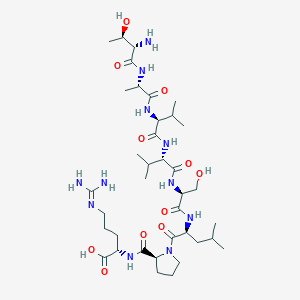
![9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]-](/img/structure/B14221844.png)
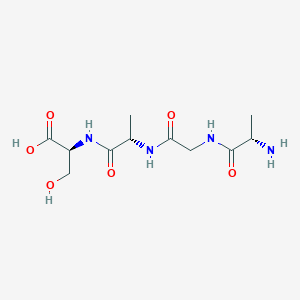
![1-[(1S)-2-hydroxy-1-phenylethyl]-3-phenylthiourea](/img/structure/B14221872.png)
![4-[({7-[(E)-(4-Hexylphenyl)diazenyl]quinolin-6-yl}oxy)methyl]benzoic acid](/img/structure/B14221874.png)
